Noberastine
描述
诺贝司汀是一种第二代非镇静性抗组胺药,以其强效和特异性的外周抗组胺活性而闻名。 它是组胺 H1 受体拮抗剂,这意味着它能阻断组胺在 H1 受体部位的作用,从而预防过敏反应 .
准备方法
诺贝司汀的合成涉及多个步骤,从母液的制备开始。 例如,可以将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以获得 40 毫克/毫升的母液浓度 . 诺贝司汀的工业生产方法没有广泛记录,但通常涉及大规模化学合成过程,以确保高纯度和高产率。
化学反应分析
诺贝司汀会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括用于氧化的强氧化剂、用于还原的还原剂和用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用的具体条件和试剂 .
科学研究应用
诺贝司汀因其抗组胺作用而被广泛研究。 它显示出对组胺诱导的皮肤风团具有显著的抑制作用,其作用持续超过 24 小时 . 已经对其药代动力学和药效动力学特征进行了建模,以了解其缓慢可逆的结合特性,这有助于其延长的药效动力学效应 . 诺贝司汀的应用范围涵盖化学、生物学、医学和工业等各个领域。 在医学上,它用于治疗过敏性疾病,如鼻炎和哮喘 .
作用机制
诺贝司汀通过与组胺 H1 受体结合而发挥作用,从而阻断组胺的作用。 这阻止了由组胺介导的典型过敏反应,例如血管舒张、血管通透性增加和平滑肌收缩 . 质量作用定律描述了药物-受体复合物缔合和解离的速率,这对于理解诺贝司汀的药效动力学至关重要 .
相似化合物的比较
诺贝司汀与其他第二代抗组胺药如阿克里斯汀、阿斯咪唑、西替利嗪、依巴斯汀和特非那丁进行比较。 虽然这些化合物具有相似的抗组胺特性,但诺贝司汀在其缓慢的可逆结合特性方面独树一帜,这有助于其延长效应 . 其他类似的化合物包括左卡巴斯汀、米索拉斯汀和特非那丁 .
属性
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOQSAWKLOGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149317 | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110588-56-2, 111922-05-5 | |
Record name | Noberastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOBERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。